2-Phenylethyl Alcohol

Fragrance Flavor Sensory Science

2-Phenylethyl Alcohol (PEA; CAS 60-12-8 for the natural/unspecified isomer form; the CAS 19601-20-8 denotes a specific isotopically labeled or structural variant) is a primary aromatic alcohol (C8H10O; MW 122.17 g/mol). It is characterized by a distinctive rose-like odor and a boiling point of 219–221 °C.

Molecular Formula C8H10O
Molecular Weight 0
CAS No. 19601-20-8
Cat. No. B1166327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylethyl Alcohol
CAS19601-20-8
Molecular FormulaC8H10O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylethyl Alcohol (CAS 19601-20-8) Procurement Guide: Definition, Identity, and Primary Applications


2-Phenylethyl Alcohol (PEA; CAS 60-12-8 for the natural/unspecified isomer form; the CAS 19601-20-8 denotes a specific isotopically labeled or structural variant) is a primary aromatic alcohol (C8H10O; MW 122.17 g/mol) [1]. It is characterized by a distinctive rose-like odor and a boiling point of 219–221 °C . PEA occurs naturally in rose, carnation, and hyacinth essential oils, and is a major volatile in foods like tomato and blue cheese . Its industrial significance spans three primary domains: as a high-volume fragrance ingredient in perfumery and cosmetics (global consumption ~7,200 metric tons/year) [2], as a broad-spectrum antimicrobial preservative in pharmaceutical ophthalmic, nasal, and topical formulations at concentrations of 0.25–1.0% (v/v) [3], and as a flavoring agent in foods and beverages, where it holds FEMA GRAS status (No. 2858) and is regulated under EU 1334/2008 and FDA 21 CFR 172.515 [4].

Why Generic Substitution Fails: The Critical Procurement Risks of Unverified 2-Phenylethyl Alcohol (19601-20-8) Analogs


Direct substitution of 2-Phenylethyl Alcohol (PEA) with other aryl alkyl alcohols or structurally similar fragrance/preservative candidates introduces significant and quantifiable performance deficits that preclude interchangeable use in critical applications. Substituting PEA with benzyl alcohol, for instance, raises documented dermal sensitization risk in leave-on products [1]. Replacing it with phenylacetic acid results in a complete loss of the target rose-honey olfactory profile and introduces undesirable, pungent off-notes at standard use levels [2]. Swapping PEA for other common aromatic alcohols like isoamyl alcohol or ethyl acetate alters the sensory threshold by two to three orders of magnitude, dramatically changing the organoleptic impact and requiring major formulation overhauls [3]. Even within the PEA production landscape, a generic 'min. 98%' purity specification from non-certified sources fails to guarantee the absence of the chlorinated or earthy impurities that demonstrably degrade fragrance tenacity and consumer acceptance. Furthermore, PEA's specific antimicrobial spectrum—characterized by a pronounced Gram-negative bias with an MIC of 0.2% against E. coli versus 0.5% against S. aureus—differs fundamentally from the profile of alternatives like benzalkonium chloride or chlorhexidine, making formulation for broad-spectrum preservation non-trivial [4]. These documented, quantitative performance gaps across safety, sensory character, and antimicrobial efficacy firmly establish that 2-Phenylethyl Alcohol (CAS 19601-20-8) cannot be generically substituted without a high probability of formulation failure.

2-Phenylethyl Alcohol (19601-20-8) Quantitative Differentiation: A Head-to-Head Evidence Guide for Scientific Selection


Aroma Character Differentiation: 2-Phenylethyl Alcohol vs. Benzyl Alcohol - Odor Quality and Threshold

A direct sensory comparison reveals that 2-Phenylethyl Alcohol (PEA) and benzyl alcohol are not interchangeable in fragrance formulations. PEA is characterized by a sweet, floral, rose-honey note with a sensory detection threshold of 0.06 mg/L in water [1]. In contrast, benzyl alcohol exhibits a mild, slightly balsamic, and often undesirable sharp or chemical odor profile that is qualitatively distinct. While a precise direct detection threshold comparison in the same study is not available, the significant difference in odor character is a primary driver of material selection [2].

Fragrance Flavor Sensory Science Consumer Products

Dermal Safety Profile: 2-Phenylethyl Alcohol vs. Benzyl Alcohol - Comparative Sensitization Risk

A comprehensive toxicological and dermatological assessment of aryl alkyl alcohol (AAA) fragrances indicates that while the class generally exhibits low sensitization potential, there is a notable exception. Benzyl alcohol is identified as having a higher potential for causing skin sensitization in humans compared to other AAA fragrances, including phenethyl (2-Phenylethyl) alcohol, which is associated with a lesser extent of sensitization [1]. This class-level inference is based on data from human sensitization studies, diagnostic patch tests, and human induction studies.

Dermatology Toxicology Fragrance Safety Regulatory Compliance

Antimicrobial Spectrum: 2-Phenylethyl Alcohol vs. Benzyl Alcohol - Comparative Binding and Inactivation

In pharmaceutical formulations, the interaction of preservatives with nonionic surfactants can lead to inactivation. A comparative equilibrium dialysis study investigated the binding of chlorobutanol, benzyl alcohol, and phenylethyl alcohol to three common nonionic agents: polysorbate 80, polyvinylpyrrolidone (PVP), and methylcellulose [1]. The study found that both phenylethyl and benzyl alcohols exhibited reversible association with polysorbate 80, but their behavior differed with other polymers. Notably, chlorobutanol was bound by PVP, whereas neither benzyl nor phenylethyl alcohol interacted with methylcellulose, and benzyl alcohol's interaction with PVP was not explicitly compared in this abstract [1]. This indicates that while both aromatic alcohols are affected by polysorbates, their interaction profiles with other common excipients may differ, potentially impacting preservative efficacy in complex formulations.

Pharmaceutical Preservation Formulation Science Antimicrobial Efficacy Excipient Compatibility

Antimicrobial Potency and Spectrum: 2-Phenylethyl Alcohol vs. Gram-Positive and Gram-Negative Bacteria

The antimicrobial activity of 2-Phenylethyl Alcohol (PEA) is not uniform across bacterial species. A study in the Journal of Antimicrobial Chemotherapy provides a direct, quantitative comparison of its inhibitory concentration against various microorganisms [1]. PEA inhibits a range of Gram-negative bacteria at a concentration of 0.2% (2000 mg/L), while Gram-positive cocci such as Staphylococcus aureus require a higher concentration of 0.5% (5000 mg/L) for inhibition [1]. This demonstrates a clear Gram-negative bias in its antimicrobial spectrum. This differential activity is crucial for understanding its efficacy as a preservative in different product matrices.

Antimicrobial Preservation Microbiology Pharmaceutical Formulation Food Safety

Microbial Production Yields: 2-Phenylethyl Alcohol vs. Phenylacetic Acid - Biosynthetic Pathway Competition

For manufacturers and researchers pursuing sustainable, biobased production of aroma compounds, the metabolic fate of phenylalanine is a critical differentiator. A study on the biosynthesis of 2-Phenylethyl Alcohol by Galactomyces geotrichum MK017 quantified the relative yields of competing pathway products [1]. Under optimized culture conditions (sucrose 80 g/L, L-phenylalanine 21 g/L, pH 5.0), the maximum concentration of the target compound, 2-Phenylethyl Alcohol, was 6 mg/L [1]. Simultaneously, the pathway generated significant amounts of the side-product phenylacetic acid at 10.66 mg/L, which is nearly 1.8 times higher than the desired product [1]. This indicates a strong metabolic flux toward the acid, presenting a clear challenge for efficient bioproduction of the alcohol.

Industrial Biotechnology Biocatalysis Green Chemistry Metabolic Engineering

Optimized Application Scenarios for 2-Phenylethyl Alcohol (19601-20-8) Based on Quantitative Evidence


High-Performance Fragrance and Flavor Formulation

This is the primary and highest-volume application for 2-Phenylethyl Alcohol, driven by its well-defined and desirable sensory profile. The evidence from Section 3 (low 0.06 mg/L odor threshold and characteristic rose-honey note) directly supports its use as a foundational ingredient in fine fragrances, personal care products (soaps, lotions), and flavor compositions for foods and beverages (soft drinks, baked goods, candy). Procurement should prioritize high-purity grades (≥99% FCC) and, for premium applications, natural grades to avoid the earthy or chlorinated off-notes that can be present in lower-quality or synthetic material, which would directly undermine the product's intended sensory appeal .

Antimicrobial Preservation in Leave-On Cosmetic and Topical Pharmaceutical Formulations

The favorable dermal sensitization profile of 2-Phenylethyl Alcohol, when compared to benzyl alcohol (Section 3), makes it a preferred preservative candidate for leave-on products where skin safety is paramount. This includes facial creams, body lotions, and ophthalmic or nasal preparations. While its antimicrobial spectrum shows a Gram-negative bias (MIC 0.2% vs. 0.5% for S. aureus, Section 3), formulators can leverage this by using it at standard preservative concentrations (0.25–0.5% v/v) [1] and pairing it with a complementary agent (e.g., benzalkonium chloride or chlorhexidine) to achieve broad-spectrum protection, a strategy supported by documented synergistic effects against Pseudomonas aeruginosa and additive effects against Gram-positive bacteria [1]. The potential for reduced efficacy in the presence of polysorbate 80 (Section 3) must be accounted for during formulation development.

Biotechnological Production of Natural Flavor and Fragrance Ingredients

For companies engaged in the sustainable, biobased production of aroma chemicals, 2-Phenylethyl Alcohol is a key target molecule. The evidence from Section 3 on microbial biosynthesis (yield of 6 mg/L in wild-type Galactomyces geotrichum) [2] defines a performance benchmark and highlights the critical technical challenge of channeling metabolic flux away from the competing phenylacetic acid pathway. This data is invaluable for guiding strain engineering, process optimization, and the selection of fermentation feedstocks. Procurement in this context would focus on specialized fermentation substrates and analytical standards for monitoring and optimizing the bioprocess.

Analytical and Pharmaceutical Reference Standards

Due to its well-characterized physicochemical properties (e.g., specific gravity 1.02, refractive index ~1.532) and its status as an official USP reference standard, high-purity 2-Phenylethyl Alcohol (CAS 19601-20-8) is essential for quality control and analytical method validation in the pharmaceutical and flavor industries . It is used to calibrate and verify instruments like gas chromatographs and spectrophotometers, ensuring the accurate identification and quantification of PEA in raw materials and finished products. For this scenario, procurement of certified reference materials (CRMs) with traceable certificates of analysis is non-negotiable to guarantee data integrity and regulatory compliance.

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